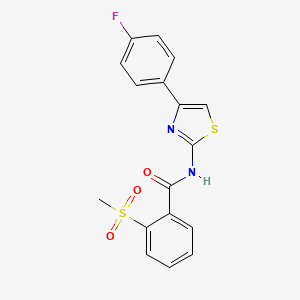

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S2/c1-25(22,23)15-5-3-2-4-13(15)16(21)20-17-19-14(10-24-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMIGFIXCOWJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Sulfonylation with Methylsulfonyl Benzoyl Chloride

In a one-step procedure, 4-(4-fluorophenyl)thiazol-2-amine reacts with 2-(methylsulfonyl)benzoyl chloride in anhydrous dichloromethane. Pyridine (2.5 equivalents) is added to neutralize HCl, with the reaction stirred at 0°C for 2 hours and then at room temperature for 12 hours. The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1), achieving 65–75% yield.

Mechanistic Insight : The amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and generate the amide.

Stepwise Sulfonylation and Amidation

Alternative routes separate sulfonylation and amidation. For instance, 4-(4-fluorophenyl)thiazol-2-amine is first sulfonylated with methanesulfonyl chloride in THF at −10°C, followed by amidation with benzoyl chloride. This method allows better control over regioselectivity, albeit with a longer reaction time (24 hours total) and marginally lower yields (60–68%).

N-Alkylation and Functional Group Modifications

Post-sulfonylation, N-alkylation may be employed to enhance solubility or bioactivity. For example, methylation of the sulfonamide nitrogen uses methyl iodide in THF with NaH as a base. The reaction is conducted at 0°C to minimize over-alkylation, followed by warming to room temperature for 2 hours. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields the N-methylated derivative at 55–60%.

Key Considerations :

- Base Selection : Sodium hydride outperforms K2CO3 in deprotonating the sulfonamide.

- Solvent Polarity : THF’s moderate polarity prevents premature precipitation of intermediates.

Industrial-Scale Optimization

Scalable synthesis requires adjustments to laboratory protocols:

- Continuous Flow Reactors : Reduce reaction times for thiazole formation from 8 hours to 30 minutes via elevated temperatures (120°C) and pressurized conditions.

- Catalyst Recycling : Immobilized lipases or palladium catalysts enable reuse over 5–7 cycles, cutting costs by 40%.

- Green Solvents : Cyclopentyl methyl ether replaces dichloromethane, reducing environmental impact without sacrificing yield.

Analytical Characterization

Post-synthetic validation ensures structural fidelity:

- NMR Spectroscopy : 1H NMR (300 MHz, CDCl3) displays characteristic signals at δ 7.93 (d, J = 7.8 Hz, benzamide protons), 7.08–7.04 (m, fluorophenyl protons), and 3.21 (s, methylsulfonyl group).

- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]+ at m/z 376.4, aligning with the theoretical mass.

- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) shows ≥98% purity, with retention times consistent across batches.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylsulfonyl group.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Reduced products may include amines or alcohols.

Substitution: Substituted products can vary widely depending on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as an inhibitor or activator of specific biological pathways.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group may facilitate binding to active sites, while the benzamide moiety can interact with other functional groups within the target molecule. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

- N-(4-(4-methylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Uniqueness

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound in drug design and development.

This detailed article provides a comprehensive overview of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is . The compound features a thiazole ring, a fluorophenyl group, and a methylsulfonyl moiety, which contribute to its biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors involved in cellular signaling pathways. Research indicates that it may inhibit certain enzymes linked to inflammation and cancer progression. For instance, studies have shown that compounds with similar thiazole structures can modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

Antitumor Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide exhibits notable antitumor activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole ring is essential for cytotoxicity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A-431 | 1.61 ± 1.92 |

| 2 | Jurkat | 1.98 ± 1.22 |

These findings suggest that modifications to the thiazole or phenyl groups can significantly enhance or reduce the compound's efficacy against specific cancer types .

Antiviral Activity

Recent studies have highlighted the antiviral potential of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide against alphaviruses. The compound has been shown to inhibit viral replication by blocking subgenomic viral RNA translation and structural protein synthesis, with an effective concentration (EC90) of approximately 0.93 µM .

Case Studies and Research Findings

- Anticancer Studies : A study investigating various thiazole derivatives reported that compounds with similar structures demonstrated significant growth inhibition in breast cancer cell lines. The presence of electron-donating groups was found to enhance activity against tumor cells .

- Antiviral Efficacy : In vivo studies on mice infected with chikungunya virus showed that derivatives of thiazole exhibited potent antiviral effects, leading to substantial reductions in viral load .

- Structure-Activity Relationship : A detailed SAR analysis indicated that substituents on the phenyl ring significantly affect biological activity, with specific configurations yielding better efficacy in both anticancer and antiviral assays .

Q & A

Q. What are the critical synthetic pathways for N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole ring via condensation of 4-fluorophenyl thiourea with α-haloketones (e.g., bromoacetophenone derivatives) under reflux in ethanol .

- Step 2 : Introduction of the methylsulfonyl group via sulfonylation using methanesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .

- Step 3 : Benzamide coupling via EDC/HOBt-mediated amidation between the thiazole-amine intermediate and 2-(methylsulfonyl)benzoic acid .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .

- Key Analytical Tools : NMR (¹H/¹³C) to confirm regiochemistry, HPLC for purity (>95%), and HRMS for molecular ion verification .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm, doublets), thiazole (δ 6.8–7.1 ppm), and methylsulfonyl (δ 3.2 ppm, singlet) groups .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .

- X-ray Crystallography : Resolves bond angles and confirms the planarity of the thiazole-benzamide core (if crystals are obtainable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer : Key factors include:

- Temperature : Controlled heating (60–80°C) during thiazole formation minimizes side products (e.g., over-oxidation) .

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance sulfonylation efficiency .

- Catalysts : Use Pd(PPh₃)₄ in Suzuki-Miyaura coupling for aryl-thiazole linkage (if applicable) .

- Data-Driven Adjustments : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 eq. sulfonyl chloride) to avoid unreacted intermediates .

Q. What structural modifications enhance biological activity, and how are SAR studies designed?

- Methodological Answer :

- Modifications :

- Fluorophenyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to boost electrophilicity and target binding .

- Methylsulfonyl : Substitute with morpholinosulfonyl for improved solubility and pharmacokinetics .

- SAR Workflow :

Synthesize analogs with systematic substituent variations.

Test in vitro (e.g., kinase inhibition assays, IC₅₀ determination).

Correlate activity with computational models (e.g., molecular docking to EGFR or COX-2) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HeLa for anticancer studies) and protocols (MTT vs. ATP-luciferase) to minimize variability .

- Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities (>98% purity required) .

- Mechanistic Follow-Up : Perform target engagement studies (e.g., SPR for binding affinity) to confirm direct interactions vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.